N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 1-naphthylmethyl group at the 4-position and a 4-methylbenzylidene imine group at the 1-position. Its molecular formula is C₂₂H₂₃N₃, with an average molecular mass of 329.45 g/mol . The compound’s structure combines aromatic and hydrophobic elements: the 1-naphthylmethyl group provides bulk and lipophilicity, while the 4-methylbenzylidene moiety introduces electron-donating methyl substituents to the aromatic ring. Such structural features are critical for interactions with biological targets, particularly in medicinal chemistry contexts like receptor binding or enzyme inhibition.
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3/c1-19-9-11-20(12-10-19)17-24-26-15-13-25(14-16-26)18-22-7-4-6-21-5-2-3-8-23(21)22/h2-12,17H,13-16,18H2,1H3/b24-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFZFHKXBQMQPR-JJIBRWJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, with the CAS number 306952-19-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C23H25N3
- Molecular Weight : 343.476 g/mol
- Structure : The compound features a piperazine ring, which is known for its diverse biological properties. The structure can be represented as follows:
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial, anti-inflammatory, and antipsychotic properties.
Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways. For instance:
- Study Findings : A study on related piperazine derivatives demonstrated effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that related piperazine derivatives can reduce the production of TNF-alpha and IL-6 in activated macrophages.
Antipsychotic Effects
Piperazine compounds are frequently investigated for their antipsychotic effects due to their structural similarity to known antipsychotic drugs. The target mechanisms include serotonin and dopamine receptor modulation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Kharb et al. (2012) | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. |
| Xu et al. (2012) | Anti-inflammatory Activity | Showed reduced levels of inflammatory cytokines in cell models. |
| Brockunier et al. (2004) | Antipsychotic Potential | Highlighted the modulation of serotonin receptors by piperazine derivatives. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Differences and Implications
Aromatic vs. Heterocyclic Imine Groups
- The 4-methylbenzylidene group in the target compound provides a planar aromatic system, favoring π-π stacking interactions. In contrast, SANT-1’s 3,5-dimethylpyrazole-phenyl imine introduces steric hindrance and polarizability, which enhance its Smo receptor binding .
Hydrophobicity and Bulk
- The 1-naphthylmethyl group in the target compound significantly increases hydrophobicity compared to the 4-methylbenzyl substituent in ’s analog. This difference may influence membrane permeability or binding pocket compatibility in biological systems .
- SANT-1’s phenylmethyl group is less bulky than naphthylmethyl, allowing deeper penetration into the Smo receptor’s hydrophobic pocket .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Answer : The synthesis typically involves a Schiff base condensation between 4-(1-naphthylmethyl)-1-piperazineamine and 4-methylbenzaldehyde. Reaction conditions such as temperature (reflux at 80–90°C), solvent (ethanol or methanol), and catalytic acetic acid (2–3 drops) are critical. Monitoring reaction progress via TLC and recrystallization from ethanol enhances purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent arrangement, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with a C18 column (gradient elution: acetonitrile/water). X-ray crystallography (for crystalline derivatives) resolves stereochemistry .
Q. How does solvent polarity influence the stability of the imine bond in this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize the imine bond by reducing hydrolysis. Stability assays under varying pH (e.g., phosphate buffer) and UV-Vis spectroscopy track degradation kinetics. Computational studies (DFT) predict solvent interaction effects .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to neurotransmitter receptors, and how do these models align with experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model interactions with serotonin/dopamine receptors. In vitro binding assays (radioligand displacement) validate computational predictions. Discrepancies arise from solvent accessibility in receptor pockets .
Q. How can researchers resolve contradictions in reported biological activities, such as varying efficacy across cancer cell lines?
- Methodological Answer : Cross-validate results using standardized assays (e.g., MTT for cytotoxicity) and control for cell line-specific factors (e.g., expression of efflux pumps). Metabolomic profiling identifies active metabolites, while isoform-specific enzyme inhibition assays clarify target selectivity .
Q. What methodologies establish the structure-activity relationship (SAR) of derivatives in modulating pharmacological targets?
- Methodological Answer : Systematic substitution at the benzylidene (e.g., electron-withdrawing groups) and naphthylmethyl positions is followed by in vitro screening (e.g., kinase inhibition). QSAR models (CoMFA/CoMSIA) correlate substituent effects with activity trends .
Q. What experimental approaches investigate the metabolic stability and degradation pathways of this compound under physiological conditions?
- Methodological Answer : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Cytochrome P450 inhibition assays identify metabolic enzymes. Stability in simulated gastric fluid (pH 1.2) predicts oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
